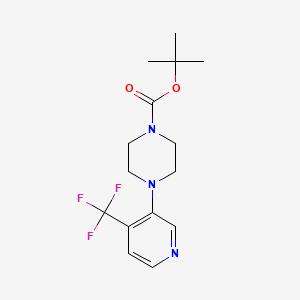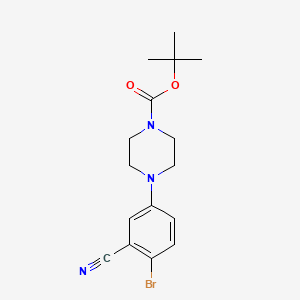
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight are not specified in the available resources .Scientific Research Applications
KCNQ2/Q3 Potassium Channel Openers for Epilepsy and Pain Treatment : A research study identified a series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers that were active in animal models of epilepsy and pain. The compound "4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide" was found to be selective for KCNQ2/Q3 channels and showed promise in rodent models of epilepsy and pain. However, further development was halted due to unacceptable toxicities observed upon repeated dosing (Amato et al., 2011).
RET Kinase Inhibitors for Cancer Therapy : In another study, a series of 4-chloro-benzamides derivatives, including the compound , were designed and synthesized as RET kinase inhibitors for cancer therapy. These compounds showed moderate to high potency in inhibiting RET kinase activity, suggesting their potential as novel RET kinase inhibitors for cancer treatment (Han et al., 2016).
Metabolic Pathway Analysis in Rats and Dogs : A study investigated the metabolic fate and disposition of a similar compound in rats and dogs. It found extensive metabolism of the compound with major pathways being oxidation of the pyridinyl moiety followed by phase II glucuronidation or sulfation. This study provides insight into the metabolic pathways of similar compounds in biological systems (Yue et al., 2011).
Fluazinam Fungicide Analysis : The compound "Fluazinam," which has a similar chemical structure, was analyzed in a study. The research detailed the crystal structure and intermolecular interactions, providing insights into the physical and chemical properties of such compounds (Jeon et al., 2013).
Improved Synthesis Process : Research on the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, a compound with a similar structure, was conducted to optimize the yield and process conditions. This research contributes to the understanding of efficient synthesis methods for related benzamide compounds (Dian, 2010).
properties
IUPAC Name |
4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O/c14-9-3-1-7(2-4-9)12(21)20-11-6-8(13(16,17)18)5-10(15)19-11/h1-6H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOGFUTWZMOUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



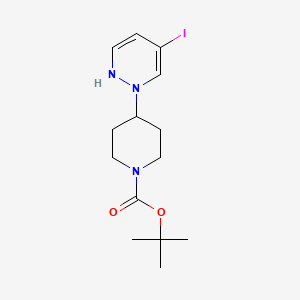
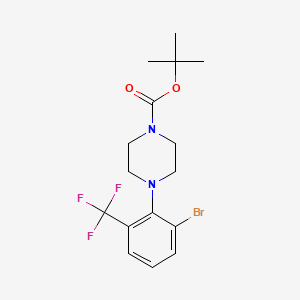
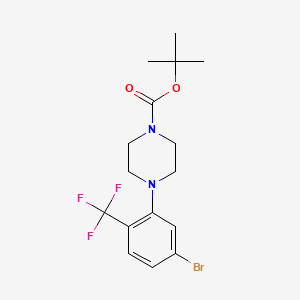


![N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401686.png)
![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)

![(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B1401691.png)
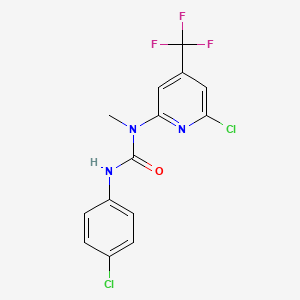
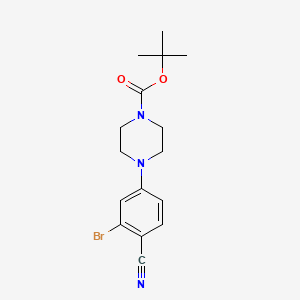
![2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester](/img/structure/B1401697.png)
